Sulfo-N-succinimidyl oleate sodium
Description
Sulfo-N-succinimidyl oleate sodium (SSO), with the molecular formula C22H36NO7S·Na and molecular weight 481.58 g/mol, is a long-chain fatty acid derivative widely used as an irreversible inhibitor of the scavenger receptor CD36 (Cluster of Differentiation 36) . SSO covalently modifies lysine 164 (Lys-164) within the fatty acid (FA)- and oxidized low-density lipoprotein (oxLDL)-binding hydrophobic pocket of CD36, thereby blocking FA uptake, oxLDL internalization, and downstream signaling pathways such as FA-induced calcium release .
Properties
IUPAC Name |
sodium;1-[(Z)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);/q;+1/p-1/b10-9-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVVLJSNKVOPRF-KVVVOXFISA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36NNaO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135661-44-8 | |
| Record name | 2,5-Dioxo-1-[[(9Z)-1-oxo-9-octadecenyl]oxy]-3-pyrrolidinesulfonic Acid Sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Sulfosuccinimidyl oleate sodium (SSO) is a compound recognized for its significant biological activities, particularly in modulating inflammation and lipid metabolism. This article explores the compound's mechanisms of action, therapeutic implications, and relevant case studies.
SSO primarily functions as an inhibitor of the fatty acid translocase CD36 , a glycoprotein involved in the uptake of long-chain fatty acids and oxidized low-density lipoproteins (oxLDL) by various cell types, including cardiomyocytes and macrophages . By irreversibly binding to CD36, SSO effectively reduces fatty acid uptake and alters metabolic signaling pathways.
Key Findings:
- Inflammation Reduction : SSO has been shown to significantly decrease the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in microglial cells .
- Neuroprotection : In a murine model of ischemic stroke, SSO administration reduced microglial activation and brain damage, highlighting its neuroprotective properties .
- Lipid Metabolism : SSO inhibits intestinal fatty acid absorption by downregulating genes involved in lipid transport, such as MTTP and DGAT1, thereby reducing triglyceride levels and improving metabolic health in high-fat diet (HFD) models .
1. Neuroprotection in Ischemia
A study demonstrated that SSO treatment in Balb/c mice subjected to middle cerebral artery occlusion resulted in decreased microglial activation and reduced brain damage. The treatment inhibited key inflammatory pathways involving COX-2 and p38 MAPK, suggesting potential therapeutic applications for stroke .
2. Obesity and Metabolic Syndrome
In another investigation, SSO was effective in ameliorating obesity and metabolic syndrome induced by a high-fat diet. Mice treated with SSO showed reduced intestinal lipid absorption and improved insulin sensitivity, indicating its role as a potential therapeutic agent for metabolic disorders .
Research Findings
The following table summarizes key research findings related to the biological activity of SSO:
| Study | Findings | Model |
|---|---|---|
| Dhungana et al. (2017) | Reduced inflammatory cytokines; neuroprotection against ischemic injury | Murine stroke model |
| Baillie et al. (1996) | Inhibition of fatty acid uptake; modulation of glucose metabolism | Diabetic rat heart model |
| Lemberger et al. (2022) | Delayed tumor progression by inhibiting lipid transport | Tumor cell studies |
Scientific Research Applications
Neuroprotective Effects
SSO has demonstrated significant neuroprotective properties, particularly in the context of ischemic stroke. Research indicates that SSO can mitigate inflammation and neuronal damage associated with stroke:
- Mechanism of Action : SSO inhibits the production of inflammatory mediators such as nitric oxide, interleukin-6, and tumor necrosis factor-α in microglia, which are critical in the inflammatory response following ischemic events. This inhibition is linked to the reduction of cyclooxygenase-2 (COX-2) and other inflammatory pathways mediated by p38 mitogen-activated protein kinase (MAPK) .
- Case Study : In a study involving Balb/c mice subjected to permanent middle cerebral artery occlusion, oral administration of SSO resulted in reduced microglial activation and brain damage, underscoring its potential as a therapeutic candidate for stroke .
Metabolic Modulation
SSO has been studied for its ability to modulate metabolic processes, particularly in diabetic models:
- Impact on Fatty Acid Metabolism : In type 2 diabetic rat hearts, SSO infusion prior to hypoxic stress decreased fatty acid oxidation rates and myocardial triglyceride concentrations while restoring glycolytic rates. This suggests that SSO can improve cardiac function under metabolic stress by inhibiting the fatty acid transporter CD36 .
- Obesity and Metabolic Syndrome : Recent findings indicate that SSO effectively reduces intestinal fatty acid absorption and improves insulin sensitivity in high-fat diet-induced obesity models. It achieves this by inhibiting the transport of fatty acids in both the intestine and liver, leading to decreased plasma triglycerides and free fatty acids .
Inhibition of Inflammation
SSO's role as an anti-inflammatory agent extends beyond neuroprotection:
- Inhibition of CD36 : By blocking CD36, a receptor involved in fatty acid transport and inflammation, SSO has been shown to prevent inflammation in various tissues. This mechanism is particularly relevant in conditions like obesity and metabolic syndrome where inflammation plays a critical role .
- Case Study : A study highlighted that SSO treatment significantly reduced lipid accumulation in the liver by 70% without causing liver injury, demonstrating its potential for managing liver steatosis associated with metabolic diseases .
Data Summary
The following table summarizes key findings related to the applications of SSO across different studies:
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: SSO Efficacy in Cellular Models
Preparation Methods
Molecular Characteristics
SSO (C₂₂H₃₆NNaO₇S) is a sodium salt derivative featuring a succinimidyl ester linked to an oleoyl group via a sulfonate bridge. Its structure enables covalent binding to primary amines, making it invaluable for modifying proteins and lipids. The SMILES notation (O=S(C(C1)C(N(OC(CCCCCCC/C=C\CCCCCCCC)=O)C1=O)=O)(O[Na])=O) highlights the Z-configuration of the oleate double bond and the sulfosuccinimidyl moiety.
Solubility and Stability
SSO is sparingly soluble in aqueous solutions but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stock solutions in DMSO (10–50 mM) remain stable for six months at -80°C, though repeated freeze-thaw cycles degrade the compound. Hydrolysis occurs rapidly in alkaline conditions, necessitating pH-controlled environments during synthesis.
Synthetic Routes to this compound
Patent-Based Synthesis (US5942628A)
The most widely cited method involves a three-step process to produce high-purity SSO (≥95%):
Step 1: Formation of Sulfo-N-Hydroxy Succinimide Intermediate
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Reagents : Maleic anhydride, hydroxylamine hydrochloride, sodium hydroxide.
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Procedure :
Step 2: Esterification with Oleic Acid
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Reagents : Sulfo-N-hydroxy succinimide intermediate, oleoyl chloride, triethylamine.
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Procedure :
Step 3: Sodium Salt Formation
Table 1: Key Reaction Parameters for SSO Synthesis
| Step | Temperature (°C) | Time (hr) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | 60 | 4 | Methanol | None | 85–90 |
| 2 | 0 → 25 | 12 | Dichloromethane | Triethylamine | 70–75 |
| 3 | 25 | 2 | Water | Sodium bicarbonate | 95–98 |
Alternative Methods and Historical Context
Early syntheses used hazardous solvents like nitrobenzene for cyclization, resulting in low yields (25–28%) and toxic byproducts. Modern protocols avoid these by employing phase-transfer catalysts and optimizing stoichiometry. For example, substituting oleoyl chloride with oleic acid and carbodiimide coupling agents (e.g., EDC) improves safety but reduces efficiency (yield: 60–65%).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
Table 2: Spectral Data for SSO
| Technique | Key Peaks | Assignment |
|---|---|---|
| IR | 1740 cm⁻¹, 1640 cm⁻¹, 1180 cm⁻¹ | Ester, succinimide, sulfonate groups |
| ¹H NMR | δ 5.35 (m), 2.85 (s), 2.50 (t) | Olefinic, succinimide, aliphatic protons |
Quality Control and Validation
Purity Assessment
Commercial SSO batches (e.g., MedChemExpress HY-112847A) are ≥98% pure by HPLC, with residual solvents (DMSO, methanol) <0.1%. Impurities include hydrolyzed succinimide (≤2%) and oleic acid (≤1%).
Bioactivity Validation
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CD36 Binding Assay : SSO (20 μM) inhibits fatty acid uptake in RAW264.7 cells by 90%.
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In Vivo Efficacy : Oral administration (50 mg/kg) reduces cerebral infarct size by 40% in murine stroke models.
Applications in Research and Industrial Contexts
SSO’s primary use lies in blocking CD36-mediated lipid uptake, which is pivotal in studying metabolic disorders, inflammation, and neurodegenerative diseases. Its irreversible binding to CD36 (Kd = 2.1 μM) makes it superior to reversible inhibitors like phloretin .
Q & A
Q. What is the biochemical mechanism by which SSO inhibits CD36-mediated fatty acid uptake?
SSO covalently modifies the Lys164 residue within the fatty acid (FA) and oxidized low-density lipoprotein (oxLDL) binding domains of CD36, irreversibly blocking its ability to transport long-chain fatty acids (LCFAs) and oxLDL . This inhibition disrupts lipid metabolism pathways, making SSO a critical tool for studying CD36-dependent processes such as foam cell formation in atherosclerosis .
Q. What experimental conditions (concentration, duration) are optimal for SSO treatment in cell culture?
SSO is typically used at 5–500 μM in vitro, with incubation times ranging from 10 minutes to 16 hours depending on the assay. For example:
Q. How can researchers validate the specificity of SSO in targeting CD36?
Use complementary approaches:
- Genetic knockdown/knockout of CD36 to compare SSO-treated and untreated cells .
- Competitive inhibition assays with non-covalent CD36 inhibitors (e.g., phloretin) .
- LC-MS/MS or radiolabeled tracers to quantify fatty acid uptake directly .
Advanced Research Questions
Q. How do researchers reconcile discrepancies in reported effective SSO concentrations across studies?
Variations arise from cell type-specific CD36 expression, lipid microenvironment, and assay sensitivity. For instance:
- 50 μM SSO suffices for hepatocyte studies due to high CD36 activity .
- 500 μM SSO is needed in neurons with low CD36 expression . Standardize protocols by pre-testing dose-response curves and including positive controls (e.g., CD36-overexpressing cell lines) .
Q. What methodologies are recommended to study SSO’s impact on lipid metabolism in vivo?
Q. How does SSO interact with other lipid transporters (e.g., FATP4) in complex metabolic pathways?
SSO specifically targets CD36 but may indirectly alter FATP4 activity due to compensatory lipid flux. To isolate CD36 effects:
- Combine SSO with FATP4 inhibitors (e.g., phloretin) .
- Use dual-knockout models (CD36⁻/⁻FATP4⁻/⁻) to study pathway crosstalk .
Data Analysis & Experimental Design
Q. How should researchers address off-target effects of SSO in long-term studies?
- Monitor N-hydroxysuccinimide (NHS) byproducts via HPLC, as SSO hydrolyzes into NHS-oleate, which may non-specifically acylate proteins .
- Include scrambled lysine mutants in structural studies to confirm covalent modification specificity .
Q. What controls are essential when using SSO in autophagy or inflammation assays?
- Negative controls : Cells treated with DMSO or non-reactive fatty acid analogs (e.g., BSA-conjugated palmitate) .
- Positive controls : CD36 agonists (e.g., thrombospondin-1) to validate pathway inhibition .
Q. How can SSO’s role in foam cell formation be quantitatively analyzed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
